

Quantitative Pharmacokinetic Data from Mouse Studies

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Compound Focus: Paxalisib

CAS No.: 1382979-44-3

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The table below summarizes the core pharmacokinetic parameters of **paxalisib** observed in mouse models across different studies.

Parameter	Findings in Mouse Models	Notes / Source
Oral Bioavailability	6% (monkey) to 76% (rat); considered moderate in mice [1].	Data from a multi-species study that included mice [1].
Plasma Clearance	Low [1] [2].	Contrasts with moderate (rat) and high clearance (dog, monkey) [1].
Brain Penetration (K _{p,uu})	0.31 [1] [2]	K _{p,uu} represents the unbound drug concentration ratio between brain and plasma, indicating significant blood-brain barrier penetration.
Plasma Protein Binding	Low (Fraction unbound: 0.25 - 0.43 across species) [1].	High protein binding can limit drug availability.
Calibration Range (HPLC-UV)	111 - 4,989 ng/mL [3].	Used for quantifying plasma concentrations.

Parameter	Findings in Mouse Models	Notes / Source
Calibration Range (LC-MS/MS)	1.24 - 3,762 ng/mL [4].	Used for quantifying blood concentrations from Dried Blood Spots (DBS).

Detailed Experimental Protocols for PK Analysis

Here are the methodologies used in key studies to generate the pharmacokinetic data for **paxalisib**.

Validated HPLC-UV Method for Mouse Plasma

This protocol is designed for the precise quantification of **paxalisib** in mouse plasma [3].

- **Sample Collection & Processing:** Plasma samples are obtained from mice. The analyte (**paxalisib**) and internal standard (filgotinib) are extracted from the plasma using **ethyl acetate** as the solvent in a liquid-liquid extraction process.
- **Chromatographic Setup:**
 - **Column:** Symmetry C18 (250 × 4.6 mm, 5.0 μm), maintained at 40°C.
 - **Mobile Phase:** A gradient of 10 mM ammonium formate and acetonitrile.
 - **Flow Rate:** 0.8 mL/min.
 - **Injection Volume:** 20 μL.
- **Detection & Analysis:** Elution is monitored using a UV detector at λ_{max} 280 nm. **Paxalisib** and the internal standard elute at approximately 6.5 and 5.9 minutes, respectively, within a total run time of 10 minutes. The method is fully validated per FDA guidelines, demonstrating precision, accuracy, and stability.

Validated LC-MS/MS Method for Mouse Dried Blood Spots (DBS)

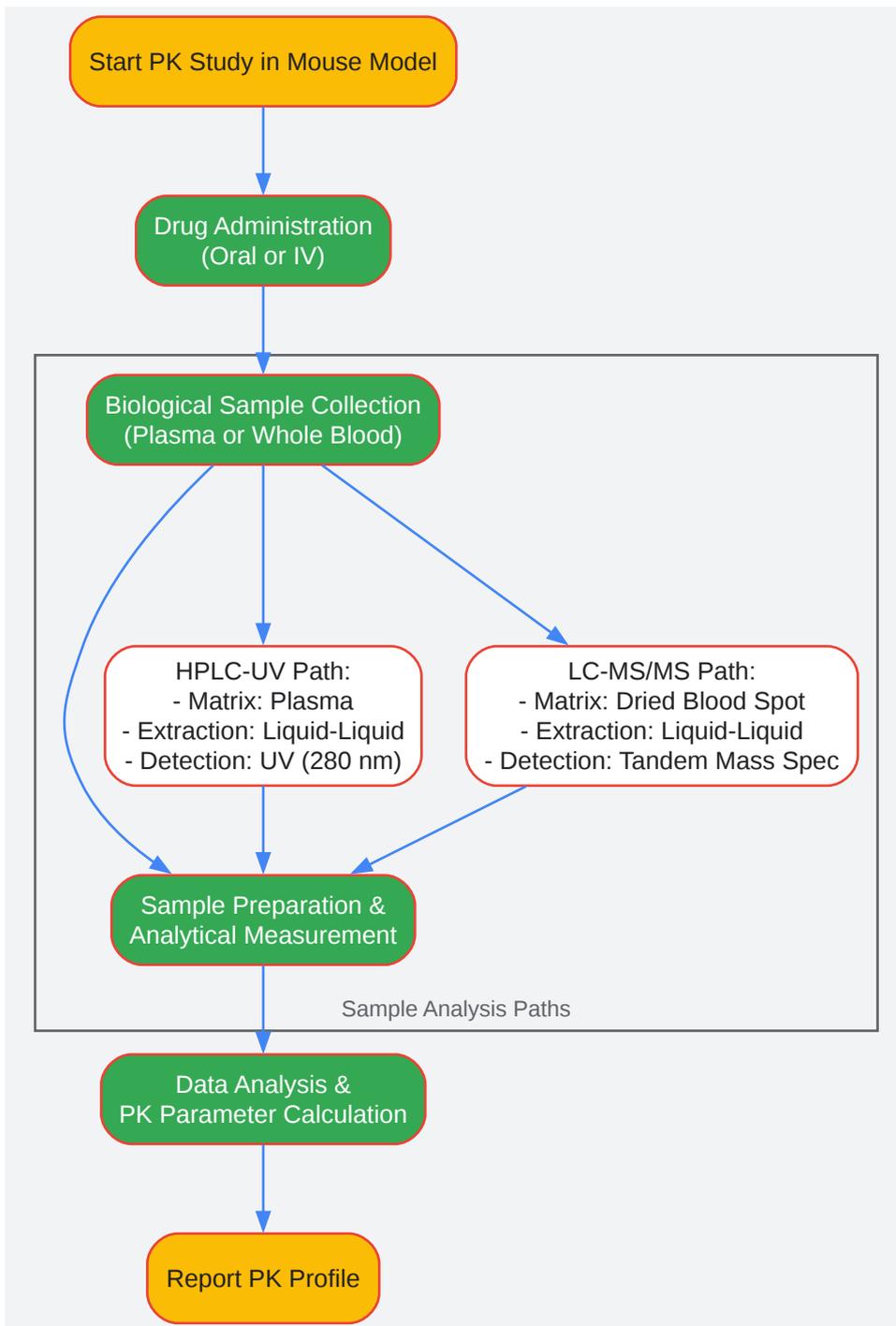
This method offers an alternative approach using dried blood spots and more modern mass spectrometry detection [4].

- **Sample Collection & Processing:** Blood samples are collected and spotted on DBS cards. Discs are punched out from these spots, and **paxalisib** is extracted using a **liquid-liquid extraction technique**.

- **Chromatographic Setup:**
 - **Column:** Chromolith RP-18 end cap (100 × 4.6 mm).
 - **Mobile Phase:** An **isocratic** elution (constant composition).
 - **Flow Rate:** 0.80 mL/min.
- **Mass Spectrometry Detection:**
 - **Ion Transitions:** The MS/MS detects **paxalisib** by monitoring the transition **m/z 383.2** → **309.1**. The internal standard (dasatinib) is monitored via **m/z 488.1** → **410.1**.
- **Analysis:** The retention times for **paxalisib** and the internal standard are ~2.13 and 2.06 minutes, respectively, with a very short total run time of **2.50 minutes**.

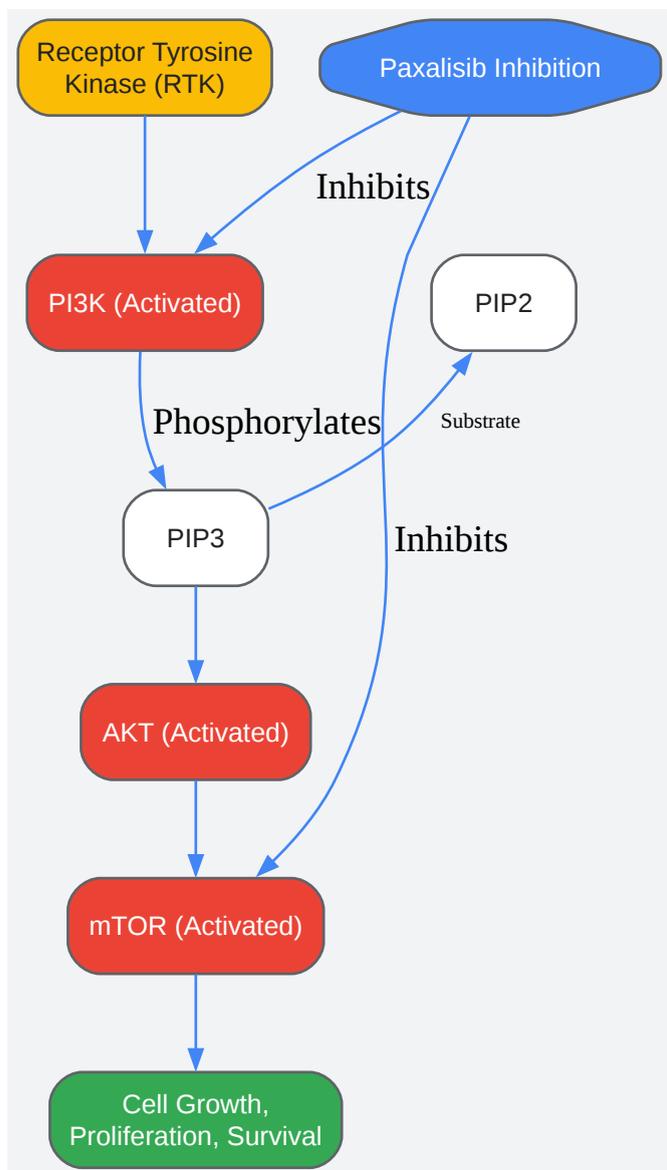
Experimental Workflow and Pharmacokinetic Context

The following diagrams illustrate the general workflow for conducting these pharmacokinetic studies and the drug's mechanism of action.



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Diagram 1: Experimental workflow for *paxalisib* pharmacokinetic studies in mice, showing two primary analytical paths.



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Diagram 2: The PI3K/mTOR signaling pathway and **paxalisib**'s dual inhibitory mechanism. By targeting PI3K and mTOR, **paxalisib** disrupts signals for tumor cell growth and survival [5].

Key Insights for Researchers

- **Brain Penetration is a Key Feature:** The significant brain penetration ($K_{p,uu} = 0.31$) is a major pharmacokinetic advantage, forming the rationale for its development in treating glioblastoma [1] [2].
- **Method Selection Depends on Goals:** The HPLC-UV method is a robust, widely accessible technique, while the LC-MS/MS DBS method offers higher sensitivity, speed, and requires a smaller

blood volume, which can be crucial in mouse studies [3] [4].

- **Translation to Human Dosing:** Preclinical PK/PD modeling based on mouse xenograft data, combined with PBPK modeling, has successfully predicted a potentially efficacious human dose of **56 mg**, which is aligned with doses being tested in late-stage clinical trials [1] [2].

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